molecular formula C15H20N4O2 B2397009 Tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate CAS No. 2089255-51-4

Tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate

Cat. No.: B2397009
CAS No.: 2089255-51-4
M. Wt: 288.351
InChI Key: ISMOPPQGRXZIPJ-UHFFFAOYSA-N
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Description

Indole derivatives are significant in the field of medicinal chemistry due to their presence in a large number of natural products and biologically active compounds . They play a crucial role in cell biology and have been found to possess various biological activities .


Synthesis Analysis

The synthesis of indole derivatives often starts from commercially available materials. For example, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indole derivatives can include formylation, reduction, protection of the hydroxy group, and introduction of a formyl group .

Scientific Research Applications

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, a category that includes compounds like tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate, are highlighted for their versatility in synthetic organic chemistry. Nucleophilic substitutions of the benzene ring with aromatic amines and alcohols proceed under mild conditions, enabling the generation of azocarboxamides. Additionally, radical reactions facilitated by the tert-butyloxycarbonylazo group include oxygenation, halogenation, and aryl-aryl coupling, showcasing the compound's utility in creating complex organic molecules (Jasch, Höfling, & Heinrich, 2012).

Condensation Reactions

The compound also finds application in condensation reactions of carboxylic acids with non-nucleophilic N-heterocycles and anilides, demonstrating its role in the acylation of a broad spectrum of nitrogen compounds. This process, facilitated by di-tert-butyl dicarbonate (Boc2O), underscores its contribution to expanding the scope of indoles, carboxylic acids, and anilides in synthetic chemistry (Umehara, Ueda, & Tokuyama, 2016).

Catalytic Oxidation

Further, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a related compound, serves as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols. This process results in the efficient conversion of these alcohols into α,β-unsaturated carbonyl compounds, demonstrating the compound's role in selective oxidation reactions (Shen, Kartika, Tan, Webster, & Narasaka, 2012).

Curtius Rearrangement

The compound also facilitates a mild and efficient one-pot Curtius rearrangement, converting carboxylic acids into acyl azides, which then rearrange to isocyanates, ultimately leading to tert-butyl carbamates. This process highlights the compound's utility in protecting amine functionalities, crucial for synthesizing protected amino acids (Lebel & Leogane, 2005).

Safety and Hazards

Safety and hazards associated with a compound depend on its physical and chemical properties. For example, tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate has hazard statements H319-H315-H302-H335 .

Future Directions

The future directions in the field of indole derivatives research could involve the development of novel synthesis methods, investigation of their biological activities, and their application in the treatment of various diseases .

Properties

IUPAC Name

tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-14(2,3)21-13(20)19-11-9-7-6-8-10(11)12(17-18-16)15(19,4)5/h6-9,12H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMOPPQGRXZIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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